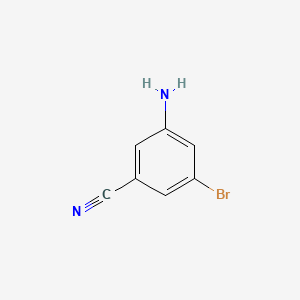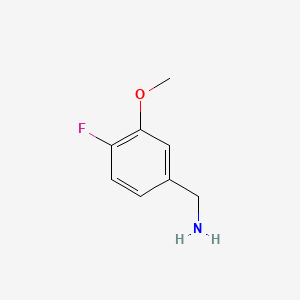
5-Bromo-4-methylpicolinaldehyde
Vue d'ensemble
Description
5-Bromo-4-methylpicolinaldehyde is a chemical compound with the molecular formula C7H6BrNO. It is a derivative of picolinaldehyde, where the bromine atom is substituted at the 5th position and a methyl group at the 4th position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methylpicolinaldehyde typically involves the bromination of 4-methylpicolinaldehyde. One common method is the electrophilic aromatic substitution reaction, where 4-methylpicolinaldehyde is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a controlled temperature to ensure selective bromination at the 5th position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-methylpicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia (NH3) or an alkyl group using organometallic reagents like Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: NH3 in ethanol, Grignard reagents in dry ether.
Major Products Formed
Oxidation: 5-Bromo-4-methylpicolinic acid.
Reduction: 5-Bromo-4-methylpicolinyl alcohol.
Substitution: 5-Amino-4-methylpicolinaldehyde, 5-Alkyl-4-methylpicolinaldehyde.
Applications De Recherche Scientifique
5-Bromo-4-methylpicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: It is employed in the development of fluorescent probes and sensors for detecting metal ions and other analytes.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-methylpicolinaldehyde depends on its specific application. In the context of fluorescent probes, the compound interacts with metal ions through coordination bonds, leading to changes in its fluorescence properties. This interaction can be used to detect and quantify metal ions in biological and environmental samples.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methylpicolinaldehyde
- 5-Bromo-2-picolinaldehyde
- 5-Chloro-4-methylpicolinaldehyde
Comparison
Compared to 4-methylpicolinaldehyde, 5-Bromo-4-methylpicolinaldehyde has enhanced reactivity due to the presence of the bromine atom, which can participate in additional substitution reactions. Compared to 5-bromo-2-picolinaldehyde, the position of the bromine atom in this compound allows for different regioselectivity in reactions. The presence of the methyl group in this compound also influences its chemical behavior compared to 5-chloro-4-methylpicolinaldehyde, making it more suitable for certain applications.
Propriétés
IUPAC Name |
5-bromo-4-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5-2-6(4-10)9-3-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKXSXWOKVKYOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732158 | |
| Record name | 5-Bromo-4-methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886364-94-9 | |
| Record name | 5-Bromo-4-methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














